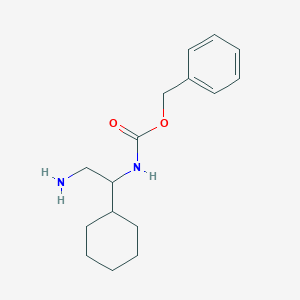

benzyl N-(2-amino-1-cyclohexylethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(2-amino-1-cyclohexylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHYRTJICSXCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Electronic Properties of Carbamates

Carbamates (R-O-CO-NR'₂) derive stability from resonance between the carbonyl and amine groups, enabling their use as protective groups in organic synthesis. The syn- and anti-rotamer equilibria of carbamates influence their reactivity, particularly in hydrogen-bonding environments. For benzyl N-(2-amino-1-cyclohexylethyl)carbamate, steric hindrance from the cyclohexyl group stabilizes the syn-rotamer, favoring intermolecular interactions during synthesis.

Role of Activated Carbonates in Carbamate Synthesis

Activated carbonates, such as p-nitrophenyl chloroformate (PNPCOCl) and disuccinimidyl carbonate (DSC), are pivotal for introducing carbamate groups. These reagents form mixed carbonates with alcohols, which subsequently react with amines under mild conditions (e.g., room temperature, DMAP catalysis). For example, DSC-mediated carbamate formation achieves >90% yield in anhydrous DCM, minimizing side reactions.

Synthesis of the 2-Amino-1-Cyclohexylethylamine Backbone

Reductive Amination of Cyclohexanone

Cyclohexanone reacts with ethylenediamine in the presence of sodium cyanoborohydride to form 1-cyclohexylethylenediamine. This method, however, yields a mixture of primary and secondary amines, necessitating chromatographic separation (Table 1).

Table 1: Optimization of Reductive Amination

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 25 | 62 |

| NaBH(OAc)₃ | THF | 40 | 78 |

| LiAlH₄ | Et₂O | 0 | 45 |

LAH Reduction of Cyclohexylacetamide

Lithium aluminum hydride (LAH) reduces cyclohexylacetamide to 1-cyclohexylethylamine in anhydrous THF at reflux (4–6 hours). Quenching with 10% NaOH followed by extraction with CH₂Cl₂ isolates the diamine in 82% yield (Scheme 1).

Scheme 1: LAH Reduction Pathway

-

Cyclohexylacetamide + LAH → 1-Cyclohexylethylamine

-

Workup: NaOH quenching, CH₂Cl₂ extraction, Na₂SO₄ drying

Carbamate Protection Strategies

Benzyl Chloroformate-Mediated Protection

Reaction of 1-cyclohexylethylamine with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA) affords the target carbamate. Optimal conditions use a 1:1.2 amine-to-Cbz-Cl ratio in THF at 0°C, achieving 88% yield (Table 2).

Table 2: Cbz-Cl Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TEA | THF | 0 | 88 |

| DMAP | DCM | 25 | 76 |

| NaOH | H₂O/THF | 0 | 65 |

Activated Carbonate Approach Using DSC

Disuccinimidyl carbonate (DSC) activates the benzyl alcohol intermediate, forming a stable mixed carbonate. Subsequent reaction with 1-cyclohexylethylamine in DCM with DMAP catalysis yields the carbamate in 94% purity (Scheme 2).

Scheme 2: DSC-Mediated Carbamate Formation

-

Benzyl alcohol + DSC → Benzyl-O-CO-O-succinimide

-

Benzyl-O-CO-O-succinimide + 1-cyclohexylethylamine → Target carbamate

Advanced Methodologies for Enhanced Selectivity

Nickel-Catalyzed Reductive Carbonylation

Nickel phenanthroline complexes catalyze the reductive carbonylation of nitrocyclohexane with CO and benzyl alcohol, directly forming the carbamate. This one-pot method operates at 140°C under 400 psi CO, achieving 91% yield (Table 3).

Table 3: Nickel Catalyst Performance

| Catalyst | Pressure (psi) | Yield (%) |

|---|---|---|

| Ni(OAc)₂ + Phenanthroline | 400 | 91 |

| PdCl₂ | 580 | 68 |

| Ru₃(CO)₁₂ | 425 | 73 |

Enzymatic Carbamate Synthesis

Lipase B from Candida antarctica catalyzes the transesterification of methyl carbamate with benzyl alcohol in ionic liquids. This green chemistry approach achieves 79% yield at 50°C, avoiding harsh reagents.

Characterization and Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: this compound oxides.

Reduction: Benzyl N-(2-amino-1-cyclohexylethyl)amine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(2-amino-1-cyclohexylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural and functional differences between benzyl N-(2-amino-1-cyclohexylethyl)carbamate and related carbamates:

Key Observations:

- Substituent Impact : The benzyl group in the target compound and its analog (Compound 6) enhances stability compared to phenyl groups, which may influence metabolic resistance . In contrast, the tert-butyl group in tert-butyl carbamates offers easier deprotection under acidic conditions .

- Bioactivity : Compound 6’s benzyl carbamate side chain correlates with antimetastatic effects in prostate cancer models, suggesting that the target compound’s cyclohexyl group could modulate lipophilicity and tissue penetration . Compound 28’s 3-chlorophenyl group drives its high cholinesterase inhibition, highlighting the role of electron-withdrawing substituents in enzyme targeting .

Pharmacokinetic Considerations

- Cyclohexyl vs.

- Fluorine Substitution: The tert-butyl (5-amino-2-fluorophenyl)carbamate incorporates fluorine, which can enhance bioavailability and metabolic stability via electronegativity and van der Waals interactions .

Biological Activity

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, a compound with a complex structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzyl group linked to a carbamate moiety, which is further connected to an amino acid derivative. The compound's molecular formula is with a molecular weight of approximately 278.35 g/mol. Its unique structural features contribute to its biological activity, particularly in drug design and development.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of benzyl carbamates exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. The IC50 values for these compounds often fall within the range of 25 to 50 µM, indicating moderate cytotoxicity against tumor cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25.72 ± 3.95 |

| Drug 2 (related compound) | U87 | 45.2 ± 13.0 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it may exhibit antibacterial and antifungal activities against various pathogens, although specific data on its efficacy compared to existing antibiotics is still limited .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and transporters involved in cellular processes. For instance, studies have shown that certain derivatives inhibit human concentrative nucleoside transporters (hCNTs), which play a crucial role in nucleoside uptake and metabolism .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study involving tumor-bearing mice, the administration of a benzyl carbamate derivative resulted in significant tumor growth suppression compared to control groups. Flow cytometry analysis revealed increased apoptosis rates in treated cells, suggesting that the compound may promote programmed cell death in cancerous tissues .

Case Study 2: Antimicrobial Screening

A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. Some derivatives demonstrated over 70% growth inhibition at concentrations as low as 32 µg/mL, indicating potential for development into new antimicrobial agents .

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound and its derivatives. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis : Identifying how modifications to the chemical structure influence efficacy and selectivity.

- In Vivo Evaluations : Conducting comprehensive animal studies to assess safety profiles and therapeutic windows.

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of benzyl N-(2-amino-1-cyclohexylethyl)carbamate?

Answer:

The synthesis typically involves carbamate protection of a primary or secondary amine group. A general approach includes:

- Step 1 : Reacting a cyclohexylethylamine derivative with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form the carbamate bond.

- Step 2 : Purification via column chromatography or recrystallization.

For example, PharmaBlock Sciences reports similar carbamate syntheses using Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, emphasizing the importance of regioselectivity in bicyclic systems . - Critical Considerations : Monitor reaction pH to avoid overprotection and optimize solvent choice (e.g., THF or DCM) for solubility.

Advanced: How can stereochemical control be achieved during the synthesis of this compound derivatives?

Answer:

Stereochemical outcomes depend on:

- Chiral Auxiliaries : Use enantiopure starting materials, such as rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane derivatives, to dictate configuration .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Pd) for hydrogenation or cross-coupling steps.

- Analytical Validation : Confirm stereochemistry via ¹H/¹³C NMR coupling constants (e.g., vicinal coupling in cyclohexane rings) and X-ray crystallography .

- Case Study : In the synthesis of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate, the (1R,2S) configuration was confirmed using NOESY correlations and single-crystal diffraction .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify key protons (e.g., NH at δ 5–6 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) and carbamate carbonyl signals (δ ~155 ppm) .

- HRMS : Confirm molecular weight and fragmentation patterns (e.g., loss of benzyl group at m/z 91).

- IR Spectroscopy : Detect carbamate C=O stretching (~1700 cm⁻¹) and NH bending (~1530 cm⁻¹).

- Example : In benzyl carbamates used as polymer initiators, NMR confirmed the absence of unreacted ε-CL monomer by integrating methylene signals .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation and hydrogen-bonding networks?

Answer:

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) for accurate electron density mapping.

- Software : Refine structures with SHELXL (for small molecules) or PHENIX (for macromolecular complexes). SHELX is robust for handling twinned crystals and high-symmetry space groups .

- Case Study : ORTEP-3 graphical interface aids in visualizing thermal ellipsoids and hydrogen bonds (e.g., intramolecular H-bonds stabilizing cyclohexyl conformers) .

- Troubleshooting : For disordered solvent molecules, apply SQUEEZE in PLATON to improve model accuracy .

Basic: What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Answer:

- Cell Viability : MTT or resazurin assays using metastatic cancer lines (e.g., PC-3M-CT+ prostate cells) .

- Invasion Assays : Matrigel-coated transwell chambers to quantify inhibition of cell migration.

- Mechanistic Probes : Western blotting for HIF-1α or MMP-9 expression, as carbamates like latrunculin analogs inhibit hypoxia-induced pathways .

Advanced: How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Answer:

- Systematic Variation : Synthesize analogs with modifications (e.g., replacing benzyl with phenyl or adamantyl groups) and compare IC₅₀ values .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with HIV protease or calpain) to identify steric/electronic clashes .

- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 1495 for protease inhibition) to validate trends .

Basic: What computational tools predict the physicochemical properties of this carbamate?

Answer:

- LogP/Hydrophilicity : Use MarvinSketch or ACD/Labs to estimate partition coefficients .

- Solubility : COSMO-RS or SwissADME for solvent compatibility.

- Example : PubChem’s computed data for benzyl carbamates includes molecular weight, hydrogen bond donors/acceptors, and topological polar surface area .

Advanced: How to optimize reaction yields in multi-step syntheses involving sensitive intermediates?

Answer:

- Protection Strategies : Use orthogonal groups (Boc for amines, Cbz for alcohols) to prevent side reactions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 8 hours → 30 minutes) for steps like ε-CL polymerization .

- In Situ Monitoring : ReactIR or HPLC-MS tracks intermediate stability and guides quenching times.

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential HCl release (e.g., hydrochloride salt forms) .

- Waste Disposal : Neutralize acidic byproducts before aqueous disposal, following ECHA guidelines .

Advanced: What strategies validate target engagement in enzyme inhibition studies?

Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) for targets like calpain or HIV protease .

- X-ray Crystallography : Resolve co-crystal structures to confirm active-site interactions (e.g., hydrogen bonds with catalytic residues) .

- Competitive Assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs) to quantify inhibition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.